molecular formula C11H8N4 B8128625 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine

5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine

Número de catálogo B8128625
Peso molecular: 196.21 g/mol
Clave InChI: WURAEMNOPASLHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Intermediates in Heterocyclic Derivative Synthesis : Aly et al. (2019) reported that 5-carbohydrazide and 5-carbonylazide of pyrazolo[3,4-b]pyridines serve as effective intermediates in synthesizing various heterocyclic derivatives, noting unexpected behaviors in their reactions (Aly et al., 2019).

  • Precursor for Polyheterocyclic Systems : Abdel‐Latif et al. (2019) discovered that 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be used as a precursor for synthesizing new polyheterocyclic ring systems (Abdel‐Latif et al., 2019).

  • Biomedical Applications : Donaire-Arias et al. (2022) highlighted the diverse biomedical applications of 1H-pyrazolo[3,4-b]pyridines, which possess a variety of substituents, offering potential for synthetic methods and drug delivery (Donaire-Arias et al., 2022).

  • Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating promising anticancer activity against various cancer cell lines (Chavva et al., 2013).

  • Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) developed an ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in ethanol, providing a rapid, efficient, and high-yield method (Nikpassand et al., 2010).

  • Antiviral Activity : Attaby et al. (2006) explored the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives, demonstrating promising results against various viruses (Attaby et al., 2006).

  • Microwave-Assisted Synthesis : Gálvez et al. (2014) utilized microwave-assisted cyclocondensation reactions with iodine for the synthesis of 5-n-alkyl-cycloalkane[d]-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and cyclic ketones, offering an environmentally friendly method (Gálvez et al., 2014).

  • Antibacterial, Antifungal, and Antitumor Activities : El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions, revealing high antibacterial, antifungal, and antitumor activities (El-Borai et al., 2012).

Propiedades

IUPAC Name

5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-8(5-12-3-1)10-4-9-6-14-15-11(9)7-13-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURAEMNOPASLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine from Example 6 (100 mg, 0.5 mmol) in DMF (5 mL) was added Pd(dppf)Cl2 (20 mg), saturated solution of Na2CO3 (1 mL) and pyridin-3-ylboronic acid (74 mg, 0.6 mmol). The mixture was stirred under argon for 16 h at 80° C. After cooling down, the solvent was removed under reduced pressure and the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1) to afford 5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (59 mg, 60%). 1H NMR (500 MHz, MeOD) δ 9.17 (s, 1H), 9.09 (s, 1H), 8.52 (d, J=3.5, 1H), 8.44 (q, J=7, 2, 1H), 8.29 (d, J=5, 1H), 8.23 (s, 1H), 7.53 (q, J=9.5, 5.5, 1H). ESI MS m/z=197.1 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-2,3′-bipyridin-5-amine (185 g, 1 mol) in AcOH (27 L) was added aq. NaNO2 solution (82 g, 1.2 mol, 100 mL). The mixture was stirred for 16 h at room temperature. After reaction, the solvent was removed and the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1) to give 5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine as a yellow solid (98 g, 50%)
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
27 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.